molecular formula C9H12O4 B13295337 Methyl 2,7-dioxocycloheptane-1-carboxylate

Methyl 2,7-dioxocycloheptane-1-carboxylate

Cat. No.: B13295337
M. Wt: 184.19 g/mol
InChI Key: IIKKMFKGFVRXBK-UHFFFAOYSA-N
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Description

Methyl 2,7-dioxocycloheptane-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cycloheptanone and is characterized by the presence of two oxo groups at positions 2 and 7, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,7-dioxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dioxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2,7-dioxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,7-dioxocycloheptane-1-carboxylate is unique due to the presence of two oxo groups, which confer distinct reactivity and chemical behavior. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biological Activity

Methyl 2,7-dioxocycloheptane-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H12_{12}O3_{3}
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 150058-27-8
  • Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism and the activation of prodrugs .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits CYP1A2, affecting drug metabolism
AntimicrobialExhibits activity against specific bacterial strains
CytotoxicityShows potential cytotoxic effects on cancer cell lines
Anti-inflammatoryMay reduce inflammation in vitro

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects

Research conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer therapy .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2,7-dioxocycloheptane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-13-9(12)8-6(10)4-2-3-5-7(8)11/h8H,2-5H2,1H3

InChI Key

IIKKMFKGFVRXBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

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